1-(1H-ベンゾイミダゾール-2-イル)-2-クロロエタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

科学的研究の応用

1-(1H-benzimidazol-2-yl)-2-chloroethanone has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antiparasitic activities.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

Benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This mechanism is particularly relevant to the anticancer activity of benzimidazole derivatives .

Biochemical Pathways

Benzimidazole derivatives have been found to induce oxidative stress in parasitic infections . They also have antioxidant properties, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

It is known that after repeated administration, the detoxification and elimination of benzimidazole and its metabolites occur more rapidly in rats than in mice .

Result of Action

Benzimidazole derivatives have been found to have a broad-spectrum of pharmacological properties . For instance, they have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .

Action Environment

It is known that benzimidazole derivatives have shown effectiveness in various environments, including in the treatment of parasitic infections .

生化学分析

Cellular Effects

Some studies have shown that benzimidazole derivatives can have antiparasitic and antioxidant activity . These compounds were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin

Molecular Mechanism

It’s known that benzimidazole derivatives can react with various free radicals

準備方法

The synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.

化学反応の分析

1-(1H-benzimidazol-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.

類似化合物との比較

1-(1H-benzimidazol-2-yl)-2-chloroethanone can be compared with other benzimidazole derivatives, such as:

1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.

1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibiting notable antimicrobial activity.

3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Reported for antibacterial and cytotoxicity activity.

生物活性

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

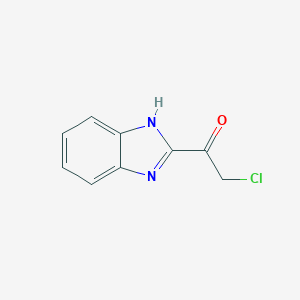

1-(1H-benzimidazol-2-yl)-2-chloroethanone features a benzimidazole ring, which is known for its biological significance. The presence of the chloroethanone moiety contributes to its reactivity and interaction with biological targets. The compound can be represented by the following structural formula:

Antioxidant Activity

Benzimidazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While specific data on 1-(1H-benzimidazol-2-yl)-2-chloroethanone's antioxidant activity is sparse, related compounds have demonstrated significant activity in scavenging assays .

The precise mechanism of action for 1-(1H-benzimidazol-2-yl)-2-chloroethanone remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets involved in inflammation and microbial resistance pathways. Similar compounds have been shown to inhibit key enzymes or disrupt cellular processes that are critical for bacterial survival .

Case Studies and Research Findings

A limited number of studies specifically focus on 1-(1H-benzimidazol-2-yl)-2-chloroethanone; however, related research provides insights into its potential applications:

- Study on Related Compounds : A study exploring the antibacterial effects of various benzimidazole derivatives found that modifications in the structure significantly impacted their efficacy against resistant bacterial strains. This suggests that similar modifications could enhance the activity of 1-(1H-benzimidazol-2-yl)-2-chloroethanone .

- Antioxidant Studies : Research has indicated that benzimidazole derivatives can exhibit antioxidant properties comparable to established antioxidants like butylated hydroxytoluene (BHT). This positions 1-(1H-benzimidazol-2-yl)-2-chloroethanone as a candidate for further investigation in oxidative stress-related conditions .

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。